molecular formula C10H12BrNO B8217416 (3R)-3-(4-bromophenyl)oxolan-3-amine

(3R)-3-(4-bromophenyl)oxolan-3-amine

Cat. No.: B8217416
M. Wt: 242.11 g/mol
InChI Key: HCUJKBQOANWEKI-JTQLQIEISA-N
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Description

(3R)-3-(4-bromophenyl)oxolan-3-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-bromophenyl group and an amine moiety at the 3-position. The stereochemistry at the 3R position confers unique spatial and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. For instance, oxolane-based amines are frequently employed in drug discovery due to their conformational rigidity and bioavailability-enhancing properties .

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUJKBQOANWEKI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula CAS No. Key Features/Applications Reference
(3R)-3-(4-bromophenyl)oxolan-3-amine Oxolane 4-Bromophenyl, amine (3R) C₁₀H₁₂BrNO Not explicitly listed Chiral amine, potential CNS activity
3-(4-bromophenyl)-4-methylpyrrolidine hydrochloride Pyrrolidine 4-Bromophenyl, methyl, HCl C₁₁H₁₅BrClN 2059989-01-2 Rigid bicyclic structure; neuropharmacological applications
N-(3-Bromophenyl)-2-methyloxolan-3-amine Oxolane 3-Bromophenyl, methyl, amine C₁₁H₁₄BrNO 1546098-17-2 Methyl substituent enhances lipophilicity
(3R,4R)-4-(4-bromophenoxy)oxolan-3-amine Oxolane 4-Bromophenoxy, amine (3R,4R) C₁₀H₁₂BrNO₂ 1258963-55-1 Phenoxy group alters electronic density; antitumor potential
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride Oxetane 3-Fluorophenyl, HCl C₉H₁₀ClFN₂O 1332921-18-2 Oxetane ring increases metabolic stability

Physicochemical and Structural Insights

  • Ring Strain vs.
  • Halogen Effects : The 4-bromophenyl group in this compound provides steric bulk and electron-withdrawing effects, contrasting with 3-fluorophenyl derivatives that offer smaller size and distinct electronic profiles .
  • Amine Basicity : The pKa of the amine moiety is influenced by the oxolane ring’s electron-donating/withdrawing substituents, affecting solubility and target binding.

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